![molecular formula C17H17FN2O3 B5527285 (3S*,4R*)-4-(3-fluorophenyl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5527285.png)

(3S*,4R*)-4-(3-fluorophenyl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives involves multicomponent reactions, palladium-catalyzed processes, and regioselective chlorinations. For instance, a practical synthesis of a key pharmaceutical intermediate resembling the target compound utilized palladium-catalyzed cyanation/reduction sequences and selective monodechlorination techniques (Wang et al., 2006).

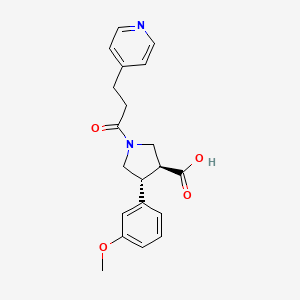

Molecular Structure Analysis

Crystal structure analyses reveal that compounds with similar pyrrolidine cores often crystallize in specific space groups and exhibit planar structures with notable supermolecular assemblies, stabilized by various intermolecular interactions such as hydrogen bonds and π-π interactions. These interactions are critical in determining the molecular conformation and stability of the compound (Sharma et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of the target compound is influenced by its functional groups, which participate in reactions such as acylation, where pyrrolidine-2,4-diones are acylated at C-3 by acid chlorides in the presence of Lewis acids (Jones et al., 1990).

Physical Properties Analysis

The physical properties of compounds similar to the target molecule, including their crystallinity and solubility, are influenced by their molecular structures. For instance, the planarity of the molecule and the presence of specific functional groups contribute to its solid-state properties and interaction with solvents (Suresh et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by the electronic structure of the molecule. Studies utilizing density functional theory (DFT) provide insights into the electronic properties, molecular electrostatic potential, and frontier molecular orbitals, which are essential for understanding the chemical behavior of such compounds (Huang et al., 2021).

Scientific Research Applications

Fluorescent Sensing and Organic Fluorophores

One significant application of compounds structurally related to the given chemical includes their use in the development of fluorescent pH sensors and chemosensors. These sensors utilize the intramolecular charge transfer and aggregation-induced emission characteristics of heteroatom-containing organic fluorophores, making them highly effective in detecting acidic and basic organic vapors in both solution and solid states (Yang et al., 2013).

Antibacterial Agents

Another research avenue explores the antibacterial properties of compounds with similar molecular structures. Specifically, pyridonecarboxylic acids and their derivatives have shown significant promise as antibacterial agents. These compounds, through their structural optimization, have been identified for their potent in vitro and in vivo antibacterial activities, potentially offering new avenues for therapeutic agents against various bacterial infections (Egawa et al., 1984).

Material Science and Polymer Synthesis

In material science, the synthesis and characterization of new aromatic polyamides derived from diphenylfluorene-based compounds, including those related to the specified chemical structure, have been explored. These polyamides exhibit remarkable solubility in organic solvents and form transparent, flexible films, with potential applications in advanced materials due to their high thermal stability (Hsiao et al., 1999).

Metal-Organic Frameworks (MOFs)

Research on the construction of metal-organic frameworks (MOFs) using aromatic carboxylic acid ligands demonstrates the versatility of these compounds in forming structures with unique properties. These MOFs show selective adsorption for gases like C2H2 and CO2, highlighting their potential in gas storage and separation technologies (Sun et al., 2021).

Neuraminidase Inhibitors

Compounds bearing resemblance to the given chemical structure have also been identified as potent inhibitors of influenza neuraminidase, a critical enzyme for the viral replication of influenza. The structural optimization of these compounds has led to the discovery of highly effective neuraminidase inhibitors, which hold promise for treating influenza infections (Wang et al., 2001).

properties

IUPAC Name |

(3S,4R)-4-(3-fluorophenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3/c1-19-7-3-6-15(19)16(21)20-9-13(14(10-20)17(22)23)11-4-2-5-12(18)8-11/h2-8,13-14H,9-10H2,1H3,(H,22,23)/t13-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFYWYRQHKYDFC-UONOGXRCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)N2CC(C(C2)C(=O)O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC=C1C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-4-(3-fluorophenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N'-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)benzenesulfonohydrazide](/img/structure/B5527202.png)

![2-(4-chlorophenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5527220.png)

![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidin-4-ol](/img/structure/B5527226.png)

![3-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5527228.png)

![5-tert-butyl-4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-furamide dihydrochloride](/img/structure/B5527232.png)

![N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)-N-phenylbenzenesulfonamide](/img/structure/B5527236.png)

![5-[3-(piperidin-1-ylcarbonyl)phenyl]pyrazin-2-amine](/img/structure/B5527244.png)

![3-(4-methoxyphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B5527250.png)

![3-[1-(2-ethylisonicotinoyl)piperidin-3-yl]benzoic acid](/img/structure/B5527254.png)

![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-bromobenzyl)thio]acetohydrazide](/img/structure/B5527261.png)

![[4-(1,3-benzodioxol-5-ylacetyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5527286.png)

![N-(4-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5527294.png)